1-(Pyridin-4-yl)cyclohexane-1-carboxylic acid
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Overview
Description
1-(Pyridin-4-yl)cyclohexane-1-carboxylic acid is an organic compound featuring a cyclohexane ring substituted with a carboxylic acid group and a pyridine ring at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-4-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-bromopyridine.
Grignard Reaction: Cyclohexanone is reacted with a Grignard reagent derived from 4-bromopyridine to form 1-(Pyridin-4-yl)cyclohexanol.
Oxidation: The alcohol group in 1-(Pyridin-4-yl)cyclohexanol is then oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-4-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Esters: Formed by esterification with alcohols.
Amides: Formed by reaction with amines.
Alcohols and Aldehydes: Formed by reduction of the carboxylic acid group.
Scientific Research Applications
1-(Pyridin-4-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: Used in the development of polymers and advanced materials due to its structural properties.
Biological Studies: Investigated for its potential effects on cellular processes and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)cyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds, while the pyridine ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid
- 1-(Pyridin-2-yl)cyclohexane-1-carboxylic acid
- 1-(Pyridin-4-yl)cyclohexane-1-carboxamide
Uniqueness
1-(Pyridin-4-yl)cyclohexane-1-carboxylic acid is unique due to the position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The 4-position on the pyridine ring allows for distinct electronic and steric interactions, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-pyridin-4-ylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11(15)12(6-2-1-3-7-12)10-4-8-13-9-5-10/h4-5,8-9H,1-3,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALGMUYLGWAAQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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